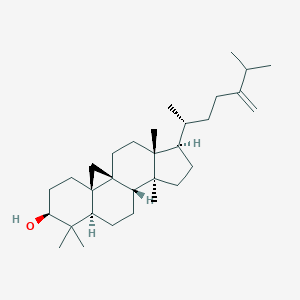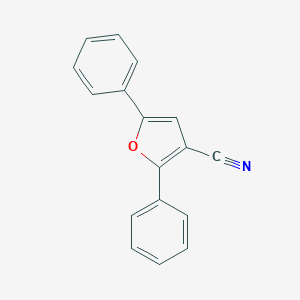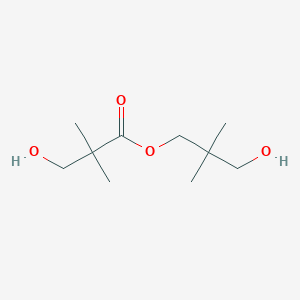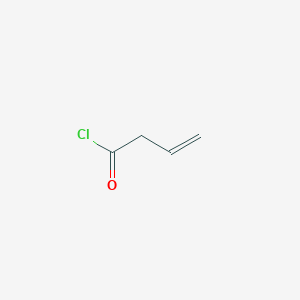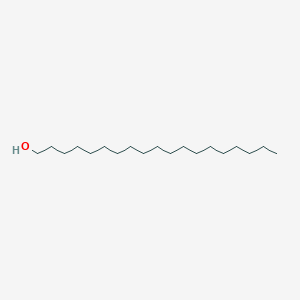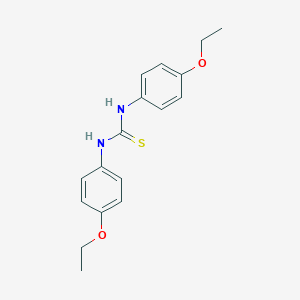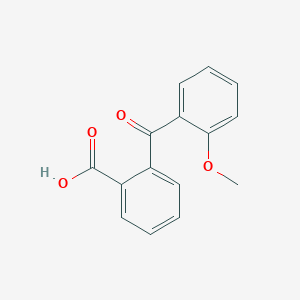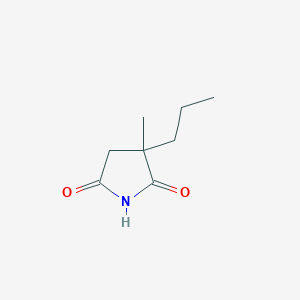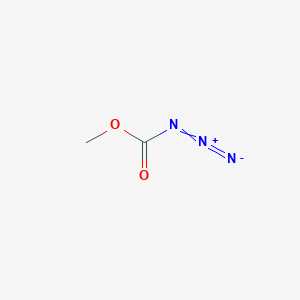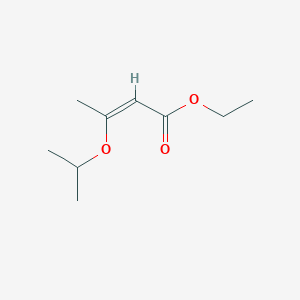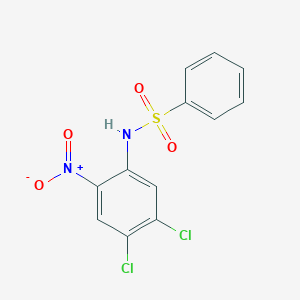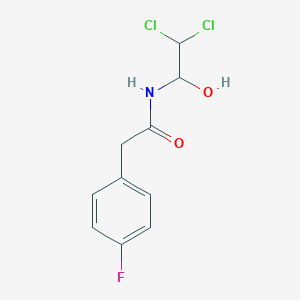
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide, also known as DCFH-DA, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound is a fluorescent dye that is commonly used to measure intracellular reactive oxygen species (ROS) levels in various biological systems.
Mecanismo De Acción
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is a non-fluorescent compound that can freely diffuse across the cell membrane. Once inside the cell, N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is hydrolyzed by intracellular esterases to form DCFH, which is then oxidized by ROS to form the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of DCF is directly proportional to the intracellular ROS levels.
Efectos Bioquímicos Y Fisiológicos
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has been shown to have minimal cytotoxicity and does not interfere with cellular metabolism. However, it is important to note that the oxidation of DCFH by ROS is not specific to any particular ROS species, and the fluorescence intensity of DCF can be influenced by various factors, including pH, temperature, and the presence of other fluorescent compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has several advantages over other fluorescent probes used to measure intracellular ROS levels. It has a high sensitivity and can detect ROS levels in real-time, making it useful for monitoring changes in ROS levels during cellular processes. Additionally, N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is relatively easy to use and does not require specialized equipment. However, it is important to note that the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide has some limitations. The fluorescence of DCF can be influenced by various factors, including pH, temperature, and the presence of other fluorescent compounds. Additionally, the oxidation of DCFH by ROS is not specific to any particular ROS species, which can make it difficult to distinguish between different ROS species.
Direcciones Futuras
There are several future directions for the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in scientific research. One area of interest is the development of new fluorescent probes that are more specific for different ROS species. Additionally, the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in combination with other fluorescent probes can provide a more comprehensive understanding of the underlying mechanisms of oxidative stress in various biological systems. Furthermore, the use of N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide in in vivo studies can provide valuable insights into the role of ROS in disease progression and treatment.
Métodos De Síntesis
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide can be synthesized by reacting 2,2-dichloroethanol with 4-fluoroacetophenone in the presence of a base, followed by acetylation with acetic anhydride. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride.
Aplicaciones Científicas De Investigación
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide is commonly used as a fluorescent probe to measure intracellular ROS levels in various biological systems, including cells, tissues, and organs. ROS are highly reactive molecules that play a crucial role in cellular signaling and oxidative stress. The measurement of intracellular ROS levels is important in understanding the underlying mechanisms of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
Número CAS |
1212-25-5 |
|---|---|
Nombre del producto |
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
Fórmula molecular |
C10H10Cl2FNO2 |
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
N-(2,2-dichloro-1-hydroxyethyl)-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H10Cl2FNO2/c11-9(12)10(16)14-8(15)5-6-1-3-7(13)4-2-6/h1-4,9-10,16H,5H2,(H,14,15) |
Clave InChI |
LNMOMAPHKHLJLB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC(C(Cl)Cl)O)F |
SMILES canónico |
C1=CC(=CC=C1CC(=O)NC(C(Cl)Cl)O)F |
Sinónimos |
N-(2,2-Dichloro-1-hydroxyethyl)-4-fluorobenzeneacetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



